1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652938
InChI: InChI=1S/C13H8F3IO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H
SMILES: C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F
Molecular Formula: C13H8F3IO2
Molecular Weight: 380.10 g/mol

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene

CAS No.:

Cat. No.: VC13652938

Molecular Formula: C13H8F3IO2

Molecular Weight: 380.10 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene -

Specification

Molecular Formula C13H8F3IO2
Molecular Weight 380.10 g/mol
IUPAC Name 1-iodo-4-[4-(trifluoromethoxy)phenoxy]benzene
Standard InChI InChI=1S/C13H8F3IO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H
Standard InChI Key YRGFOYJINYGKDE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound features a central benzene ring connected via an ether linkage to a second aromatic ring substituted with iodine and a trifluoromethoxy group. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC13H8F3IO2\text{C}_{13}\text{H}_8\text{F}_3\text{IO}_2
Molecular Weight380.101 g/mol
Exact Mass379.952 g/mol
Polar Surface Area18.46 Ų
LogP (Partition Coeff.)4.98

The trifluoromethoxy group (OCF3-\text{OCF}_3) enhances electrophilicity at the iodine-bearing ring, while the ether bridge moderates steric effects . The iodine atom serves as a potential site for cross-coupling reactions, a feature exploited in catalytic applications .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

A common synthesis involves reacting 4-iodophenol with 4-(trifluoromethoxy)phenyl bromide under basic conditions. In a representative procedure :

  • Reagents: 4-Iodophenol (1.0 equiv), 4-(trifluoromethoxy)phenyl bromide (1.1 equiv), K2CO3\text{K}_2\text{CO}_3 (4.0 equiv), DMF solvent.

  • Conditions: Stirring at 80°C for 4–6 hours under nitrogen.

  • Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

This method achieves yields of 72–87%, with purity confirmed by GC-MS .

Alternative Pathways

  • Ullmann Coupling: Copper-catalyzed coupling of 4-iodophenol with 4-(trifluoromethoxy)phenol, though less efficient (50–60% yield) .

  • Protecting Group Strategies: Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) improve solubility during synthesis .

Physicochemical Properties and Stability

Thermal and Chemical Stability

The trifluoromethoxy group confers resistance to hydrolysis under acidic conditions (e.g., CF3COOH\text{CF}_3\text{COOH}) but renders the compound susceptible to nucleophilic attack in basic media . Key stability observations include:

  • Acidic Conditions (TFA, 25°C): No decomposition over 24 hours .

  • Basic Conditions (KHMDS/THF): Partial degradation via C–O bond cleavage at elevated temperatures .

Spectroscopic Data

  • 1H NMR^1\text{H NMR}: Aromatic protons appear as doublets (δ=7.27.8\delta = 7.2–7.8) with coupling constants J=8.59.0J = 8.5–9.0 Hz .

  • 19F NMR^{19}\text{F NMR}: Singlet at δ=58.2\delta = -58.2 ppm for OCF3-\text{OCF}_3 .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent participates in nickel- or palladium-catalyzed couplings:

  • Suzuki-Miyaura: Forms biaryl derivatives with boronic acids .

  • Reductive Elimination: With thiosulfonates to construct C–S bonds (yields: 70–85%) .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the iodine .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound serves as a precursor to antiviral and anticancer agents, leveraging its halogen and ether motifs . For example:

  • Antiviral Derivatives: Substitution of iodine with heterocycles enhances activity against RNA viruses .

Materials Science

Incorporation into liquid crystals and OLED materials exploits its high thermal stability and electron-transport properties .

Challenges and Future Directions

Limitations

  • Synthetic Scalability: Multi-step purification reduces efficiency for industrial applications .

  • Stability in Protic Solvents: Degradation in alcohols limits use in certain reactions .

Research Opportunities

  • Catalytic Asymmetric Reactions: Developing enantioselective couplings for chiral intermediates.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to improve sustainability.

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